molecular formula C20H30N2O4S B14682766 cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-78-4

cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14682766
CAS No.: 35819-78-4
M. Wt: 394.5 g/mol
InChI Key: JDVARSLVAOVTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is an organic compound with the molecular formula C20H30N2O4S. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique chemical structure, which includes a cycloheptyl group, a cyclohexylsulfamoyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptyl isocyanate with 4-(cyclohexylsulfamoyl)phenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow system to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the reaction and reduce the need for hazardous reagents like phosgene. This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
  • Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
  • Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Uniqueness

Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

35819-78-4

Molecular Formula

C20H30N2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C20H30N2O4S/c23-20(26-18-10-6-1-2-7-11-18)21-16-12-14-19(15-13-16)27(24,25)22-17-8-4-3-5-9-17/h12-15,17-18,22H,1-11H2,(H,21,23)

InChI Key

JDVARSLVAOVTSY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.